

5'-Hydroxyphenyl Carvedilol-d5 as a labeled metabolite of Carvedilol

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Compound of Interest

Compound Name: 5'-Hydroxyphenyl Carvedilol-d5

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5'-Hydroxyphenyl Carvedilol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5'-Hydroxyphenyl Carvedilol-d5**, a stable isotope-labeled internal standard essential for the accurate quantification of 5'-Hydroxyphenyl Carvedilol, a key metabolite of the beta-blocker Carvedilol. This document outlines the metabolic pathway of Carvedilol, the principles of bioanalytical measurement using stable isotopes, and detailed experimental protocols for the use of **5'-Hydroxyphenyl Carvedilol-d5** in pharmacokinetic and drug metabolism studies.

Introduction to Carvedilol and its Metabolism

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely prescribed for the treatment of heart failure and hypertension.[1][2] It is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which contribute to its therapeutic effects.[3] Carvedilol undergoes extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[3][4]

The metabolism of Carvedilol is complex and primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][5] The main metabolic pathways include aromatic ring oxidation and glucuronidation.[3] Aromatic ring oxidation, predominantly carried out by the polymorphic



enzyme CYP2D6, leads to the formation of active hydroxylated metabolites, including 4'-Hydroxyphenyl Carvedilol and 5'-Hydroxyphenyl Carvedilol.[3][6][7] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in beta-blocking activity than the parent compound.[1]

Given the significant role of these metabolites in the overall pharmacological profile of Carvedilol, their accurate quantification in biological matrices is crucial for understanding the drug's pharmacokinetics and pharmacodynamics.

The Role of 5'-Hydroxyphenyl Carvedilol-d5 in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. **5'-Hydroxyphenyl Carvedilol-d5** serves as the ideal SIL-IS for the quantification of the endogenous (unlabeled) 5'-Hydroxyphenyl Carvedilol metabolite.

The key advantages of using a SIL-IS like **5'-Hydroxyphenyl Carvedilol-d5** include:

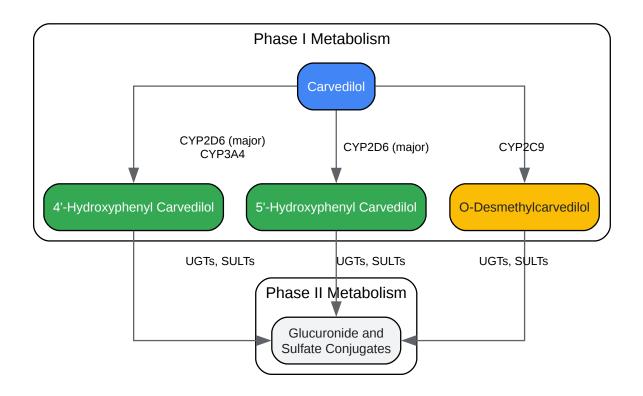
- Near-identical physicochemical properties: It co-elutes chromatographically with the analyte and exhibits similar ionization efficiency in the mass spectrometer.
- Correction for matrix effects: It effectively compensates for variations in sample extraction, recovery, and ion suppression or enhancement caused by the biological matrix (e.g., plasma, urine).[8]
- Improved precision and accuracy: The use of a SIL-IS minimizes variability throughout the analytical workflow, leading to more reliable and reproducible results.[8]

The deuterium atoms in **5'-Hydroxyphenyl Carvedilol-d5** increase its mass by five Daltons compared to the unlabeled metabolite. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during sample preparation and analysis.

Metabolic Pathway of Carvedilol



The metabolic conversion of Carvedilol to its hydroxylated metabolites is primarily catalyzed by CYP2D6. The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in Carvedilol plasma concentrations.[7][9] Individuals who are poor metabolizers of CYP2D6 substrates may have 2- to 3-fold higher plasma concentrations of the R(+) enantiomer of Carvedilol.[3][7]



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Caption: Metabolic pathway of Carvedilol to its primary metabolites.

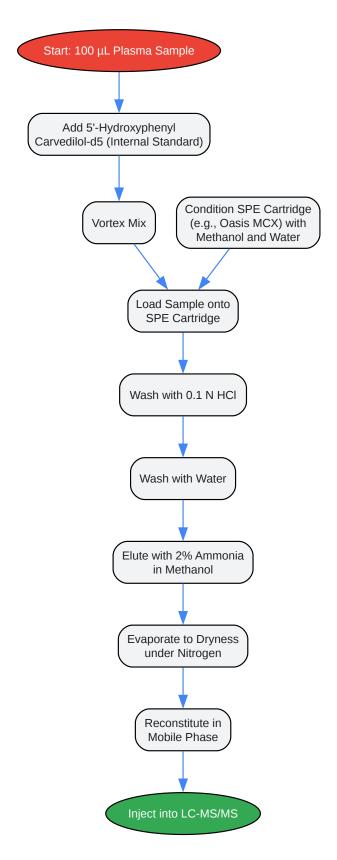
Experimental Protocol: Quantification of 5'-Hydroxyphenyl Carvedilol using LC-MS/MS

This section provides a representative experimental protocol for the simultaneous quantification of Carvedilol and 5'-Hydroxyphenyl Carvedilol in human plasma using **5'-Hydroxyphenyl**Carvedilol-d5 as an internal standard. This protocol is adapted from established methods for Carvedilol and its 4'-hydroxy metabolite.[10][11][12]

Sample Preparation (Solid-Phase Extraction)



A solid-phase extraction (SPE) procedure is recommended for efficient cleanup of plasma samples.[10][12]





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Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Liquid Chromatography Conditions

An ultra-performance liquid chromatography (UPLC) system is ideal for achieving rapid and high-resolution separation.[10]

Parameter	Recommended Condition	
Column	UPLC C18 (e.g., 50 x 2.1 mm, 1.7 μm)	
Mobile Phase A	4.0 mM Ammonium Formate, pH 3.0 with 0.1% Formic Acid in Water	
Mobile Phase B	Acetonitrile	
Gradient	Isocratic or gradient elution depending on separation needs (e.g., 78:22 v/v B:A)	
Flow Rate	0.4 mL/min	
Injection Volume	5 - 10 μL	
Column Temperature	40 °C	

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.



Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	120 - 150 °C
Desolvation Temperature	350 - 450 °C
Collision Gas	Argon

Quantitative Data and Method Validation

The following tables summarize typical mass transitions for the analytes and representative validation parameters for a bioanalytical method.

Mass Spectrometry Transitions (MRM)

The exact mass-to-charge ratios (m/z) should be optimized by direct infusion of the analytical standards.

Compound	Precursor Ion (Q1) [M+H] ⁺	Product Ion (Q3)	Collision Energy (eV)
Carvedilol	407.2	100.1	25 - 35
5'-Hydroxyphenyl Carvedilol	423.2	284.1	20 - 30
5'-Hydroxyphenyl Carvedilol-d5	428.2	289.1	20 - 30

Bioanalytical Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA).



Parameter	Acceptance Criteria	Example Performance[10] [13]
Linearity Range	Correlation coefficient (r²) > 0.99	0.01 - 10 ng/mL
Intra- & Inter-batch Precision	Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ)	< 4%
Intra- & Inter-batch Accuracy	Within ±15% of nominal value (±20% at LLOQ)	96% - 104%
Recovery	Consistent, precise, and reproducible	> 90%
Matrix Effect	Internal standard normalized factor should have %CV ≤ 15%	Minimal to negligible
Stability	Stable under various conditions (freeze-thaw, bench-top, long-term)	Stable for at least 89 days at -70°C

Application in Pharmacokinetic Studies

The validated LC-MS/MS method using **5'-Hydroxyphenyl Carvedilol-d5** enables the reliable determination of the pharmacokinetic profiles of Carvedilol and its 5'-hydroxy metabolite in clinical and preclinical studies. This is essential for:

- Bioequivalence studies: Comparing generic formulations to the innovator product.[10][14]
- Drug-drug interaction studies: Assessing the impact of co-administered drugs on Carvedilol metabolism.
- Pharmacogenomic studies: Investigating the influence of CYP2D6 genotype on the pharmacokinetic variability of Carvedilol and its metabolites.[7][15]

The table below presents example pharmacokinetic parameters for Carvedilol and its 4'-hydroxy metabolite after oral administration, which can be similarly determined for the 5'-hydroxy metabolite using the described methodology.



Parameter	Carvedilol (12.5 mg dose) [14]	4'-Hydroxyphenyl Carvedilol[14]
Cmax (ng/mL)	~ 60	~ 10
Tmax (h)	~ 2	~ 2
AUC₀-∞ (ng·h/mL)	~ 200	Not Reported
Terminal Half-life (t½) (h)	7 - 10	Similar to parent

Conclusion

5'-Hydroxyphenyl Carvedilol-d5 is an indispensable tool for the accurate and precise quantification of the 5'-Hydroxyphenyl Carvedilol metabolite. The use of this stable isotopelabeled internal standard in conjunction with a validated LC-MS/MS method allows researchers and drug development professionals to confidently assess the pharmacokinetics of Carvedilol and its metabolites. This leads to a better understanding of the drug's disposition, the impact of genetic factors on its metabolism, and ensures the safety and efficacy of Carvedilol therapy.

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